molecular formula C18H13Br2ClN2O4 B301595 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Numéro de catalogue B301595
Poids moléculaire: 516.6 g/mol
Clé InChI: DKBNRQQMONMAKD-WUXMJOGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinediones. It is commonly known as Etoricoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for scientific research.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of COX-2. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have a favorable safety profile and is well-tolerated in animals. In addition, Etoricoxib has been shown to have a longer half-life than other 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinediones, which may contribute to its prolonged therapeutic effect.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments include its potent anti-inflammatory and analgesic effects, its selectivity for COX-2, and its favorable safety profile. However, the compound also has limitations, including its high cost and limited availability. In addition, Etoricoxib may have off-target effects that could confound the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of Etoricoxib. Finally, there is a need for further research on the potential off-target effects of the compound and their impact on experimental outcomes.

Méthodes De Synthèse

The synthesis of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the condensation of 5-ethoxy-2,3-dibromo-4-hydroxybenzaldehyde and 3-chloro-1-phenyl-1,2,4-triazol-5(4H)-one in the presence of sodium hydroxide and acetic acid. The reaction takes place at a high temperature and produces a yellow solid, which is then purified through recrystallization.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively used in scientific research to investigate the molecular mechanisms of inflammation and pain. The compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.

Propriétés

Nom du produit

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Formule moléculaire

C18H13Br2ClN2O4

Poids moléculaire

516.6 g/mol

Nom IUPAC

(4E)-1-(3-chlorophenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H13Br2ClN2O4/c1-2-27-13-7-9(14(19)15(20)16(13)24)6-12-17(25)22-23(18(12)26)11-5-3-4-10(21)8-11/h3-8,24H,2H2,1H3,(H,22,25)/b12-6+

Clé InChI

DKBNRQQMONMAKD-WUXMJOGZSA-N

SMILES isomérique

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

SMILES canonique

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.